6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
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Overview
Description
6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates .
Industrial Production Methods
Industrial production methods for this compound often focus on scalability and yield optimization. Improved methods have been developed to streamline the synthesis process, reducing the number of steps and minimizing by-products. These methods often involve the use of isocyanide reagents under mild conditions to achieve satisfactory yields .
Chemical Reactions Analysis
Types of Reactions
6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazepines .
Scientific Research Applications
6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It is used in studies exploring the interactions between benzodiazepines and biological receptors.
Medicine: Its pharmacological properties make it a candidate for developing new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Diazepam: A well-known benzodiazepine used for its sedative and anticonvulsant properties.
Uniqueness
6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Properties
IUPAC Name |
3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-21(2)9-15-18(17(26)10-21)19(12-4-3-5-16(25)20(12)27)24-14-8-11(22)6-7-13(14)23-15/h3-8,19,23-25,27H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOSAJAJDNYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=C(C(=CC=C4)O)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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